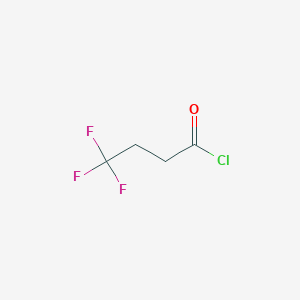
4,4,4-Trifluorobutanoyl chloride
Cat. No. B1317544
Key on ui cas rn:
406-91-7
M. Wt: 160.52 g/mol
InChI Key: MEWIPRPYWOTKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05817880
Procedure details


To a mixture of 131 g of 4,4,4-trifluorobutyric acid and 1 liter of pentane, 101 ml of oxalyl chloride and 0.1 ml of dimethylformamide were added, and the mixture was heated at reflux for 3 hours. The reaction solution was distilled at normal pressure to give 112 g of 4,4,4-trifluorobutyryl chloride (b.p. 103° C., 760 mmHg) (yield: 76%).




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5](O)=[O:6].CCCCC.C(Cl)(=O)C([Cl:18])=O>CN(C)C=O>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([Cl:18])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
131 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CCC(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC
|
|
Name
|
|
|
Quantity
|
101 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction solution was distilled at normal pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CCC(=O)Cl)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 g | |
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
